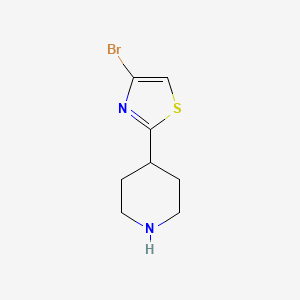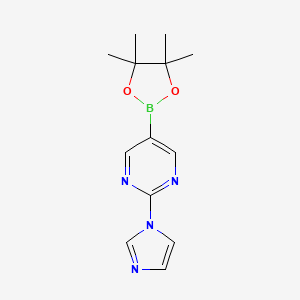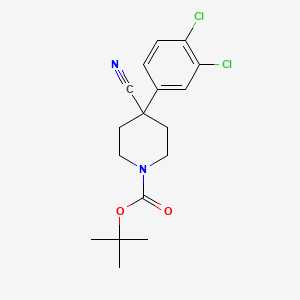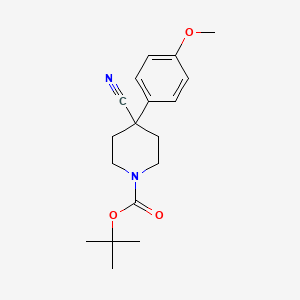
2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine
Overview
Description
“2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine”, also known as BPyPyBr, is a heterocyclic compound with a molecular formula of C10H6Br2N2O. It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) .Scientific Research Applications
Organic Synthesis Building Block
2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine: is a valuable building block in organic synthesis. It is particularly useful in the formation of carbon-nitrogen (C−N) bonds through various cross-coupling reactions . These reactions are fundamental in creating complex organic compounds, including pharmaceuticals and agrochemicals.
Palladium-Catalyzed Reactions
This compound serves as a reactant in Negishi cross-coupling reactions with aryl halides, catalyzed by palladium . Such reactions are crucial for creating biaryl structures that are common in many organic molecules with biological activity.
Copper-Catalyzed Synthesis
It acts as a reactant in the synthesis of 2′-pyridyldifluoroacetate when reacted with ethyl bromodifluoroacetate in the presence of copper as a catalyst . This showcases its role in introducing fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties.
Ligand for Transition Metals
The bromine atoms present in 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine make it an excellent ligand for transition metals. This is particularly important in the field of biomimetic chemistry, where such ligands are used to mimic the active sites of metalloenzymes .
Intermediate for Heterocyclic Compounds
As a halogenated pyridine derivative, it is used as an intermediate in the preparation of nitrogen-containing heterocyclic compounds . These compounds are a class of organic compounds that are prevalent in a variety of therapeutic agents.
Synthesis of Pyridine Derivatives
This compound is also used as an intermediate for the synthesis of various pyridine derivatives . Pyridine rings are a common motif in many drugs and are essential for their medicinal properties.
Material Science Applications
In material science, 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine can be used to modify the surface properties of materials. This can be particularly useful in creating functionalized carbons that have applications ranging from catalysis to energy storage .
Development of Analytical Methods
Finally, this compound can be used in the development of analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to monitor the conversion of reactions or to identify and quantify compounds in complex mixtures .
properties
IUPAC Name |
2-bromo-3-(6-bromopyridin-2-yl)oxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O/c11-8-4-1-5-9(14-8)15-7-3-2-6-13-10(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGQBNLYVXFLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671839 | |
| Record name | 2-Bromo-3-[(6-bromopyridin-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine | |
CAS RN |
1065484-65-2 | |
| Record name | 2-Bromo-3-[(6-bromo-2-pyridinyl)oxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-[(6-bromopyridin-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-(Trifluoromethyl)phenyl]pyridin-4-amine](/img/structure/B1502762.png)



![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1502775.png)


